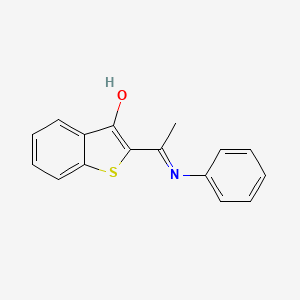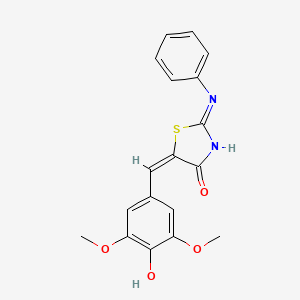
(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of an anilino group and a benzothiophene core, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one typically involves the condensation of an aniline derivative with a benzothiophene derivative under specific reaction conditions. Common reagents used in the synthesis may include:
- Aniline or substituted anilines
- Benzothiophene-3-one or its derivatives
- Catalysts such as acids or bases
- Solvents like ethanol or methanol
The reaction conditions often involve heating the reaction mixture to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-2-(1-anilinoethylidene)-1-benzothiophene-2-one
- (2Z)-2-(1-anilinoethylidene)-1-benzofuran-3-one
- (2Z)-2-(1-anilinoethylidene)-1-indanone
Uniqueness
(2Z)-2-(1-anilinoethylidene)-1-benzothiophen-3-one is unique due to its specific structural features, such as the benzothiophene core and the anilino group. These features may impart distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C16H13NOS |
|---|---|
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
2-(C-methyl-N-phenylcarbonimidoyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C16H13NOS/c1-11(17-12-7-3-2-4-8-12)16-15(18)13-9-5-6-10-14(13)19-16/h2-10,18H,1H3 |
Clé InChI |
OWBIXPDECLROKM-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=C1)C2=C(C3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1Z)-1-(3-methoxyphenyl)ethylidene]-4-phenylpiperazin-1-amine](/img/structure/B11679151.png)
![N-[(Z)-(2,3-dichlorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11679153.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11679173.png)

![diethyl (2Z)-5-amino-2-(4-bromobenzylidene)-7-(4-bromophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11679181.png)
![5-bromo-N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B11679182.png)
![2-{1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11679194.png)
![2-[(3-{(Z)-[(2Z)-3-cyclohexyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11679206.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11679207.png)
![10-iodo-2-(4-methylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B11679209.png)
![3-chloro-N-(2,3-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11679211.png)
![6-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11679215.png)

![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B11679231.png)
